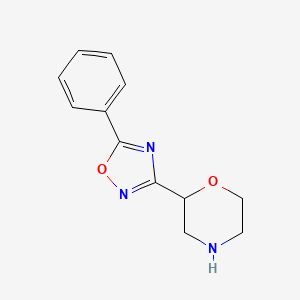

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine

描述

属性

IUPAC Name |

2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10/h1-5,10,13H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHYTNNISFECNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NOC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions . Another approach involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.

化学反应分析

Types of Reactions

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties.

科学研究应用

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.

作用机制

The mechanism of action of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various enzymes and receptors . This interaction can inhibit or activate specific biological pathways, leading to its observed biological effects. For example, it has been shown to exhibit cytotoxic activity against tumor cells by targeting protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride

- Structure : The phenyl group in the parent compound is replaced with a cyclopropyl ring.

- Its molecular weight is slightly lower (209.62 g/mol, CAS: 2094693-90-8) .

- Applications: Cyclopropyl groups are known to enhance metabolic resistance in drug candidates, suggesting this derivative may have superior pharmacokinetic profiles compared to the phenyl analogue .

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

- Structure : Morpholine is replaced with piperidine.

- Properties: Piperidine’s six-membered ring may increase conformational flexibility, affecting binding to biological targets. No specific data on purity or activity are provided, but piperidine derivatives are common in CNS-targeting drugs .

Functional Group Modifications

N-(5-Phenyl-1,2,4-oxadiazol-3-yl)-N'-phenylformamidin (Compound 8)

- Structure : Features a formamidin side chain (-N=CH-NH-Ph) instead of morpholine.

- Reactivity : Undergoes base-catalyzed rearrangement to 1H-1,2,4-triazoles, demonstrating higher reactivity than the morpholine derivative. This property is exploited in synthetic pathways for heterocyclic libraries .

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)chromone

- Structure : Oxadiazole fused with a chromone (benzopyran-4-one) system.

- Synthesis : Prepared via Cu-catalyzed oxidative coupling, highlighting divergent synthetic strategies compared to the parent compound’s straightforward coupling methods .

- Applications : Chromone-oxadiazole hybrids are studied for antioxidant and anti-inflammatory activities .

4-Oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic Acids

- Structure: Incorporates an indolin-butanoic acid chain.

- Activity : Acts as a potent S1P₁ agonist (EC₅₀ < 10 nM), indicating that oxadiazole derivatives can target sphingosine-1-phosphate receptors, unlike the morpholine-linked parent compound, which lacks reported S1P₁ activity .

5-[2-(1-(2-Phenylethyl)pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b)

- Structure : Pyrrolidine replaces morpholine, with stereoisomeric variations (3R vs. 3S).

Key Research Findings and Gaps

- Structural Insights : Morpholine derivatives generally exhibit improved aqueous solubility compared to piperidine or pyrrolidine analogues, making them favorable for drug formulation .

- Synthetic Challenges : The parent compound’s synthesis is well-established, but stereoselective synthesis (as in 1a/1b) remains unexplored for this derivative .

生物活性

The compound 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine is a derivative of the oxadiazole family, which has gained significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 1797716-80-3

- Molecular Formula : CHNO

- Molecular Weight : 267.71 g/mol

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its inhibitory effects on certain enzymes.

Anticancer Activity

Recent research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. Specifically:

- In vitro Studies : The compound has shown cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma), with some derivatives exhibiting significant inhibitory effects on topoisomerase I activity .

The mechanism by which this compound exerts its biological effects may involve:

- Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerase II and other related enzymes, which are crucial for DNA replication and repair.

- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Variations in substituents on the oxadiazole ring can significantly alter its potency and selectivity against various biological targets. For example:

- Substitution at the C(5) position with different functional groups has been shown to enhance anticancer activity while reducing cytotoxicity towards normal cells .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in drug discovery:

- Study on Antiproliferative Activity : A library of oxadiazole derivatives was synthesized and screened for antiproliferative activity using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

- Inhibitory Effects on Enzymes : Research has shown that some oxadiazole derivatives can inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are implicated in cancer progression and other diseases .

Data Summary Table

常见问题

How can researchers optimize the synthesis of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine to improve yield and purity?

Basic Research Question

Methodological Answer:

Synthetic optimization involves selecting coupling agents, solvent systems, and purification protocols. For example:

- Coupling Agents: Use diisopropylcarbodiimide (DIC) with dimethylformamide (DMF) to facilitate cyclization between tetrazole and carboxylic acid precursors, as demonstrated in oxadiazole synthesis .

- Solvent Systems: A 9:1 DCM/DMF ratio enhances reaction efficiency by balancing solubility and reactivity .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol can isolate the target compound. Validate purity via HPLC (≥95%) and NMR spectroscopy.

Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| DIC/DMF-mediated coupling | 65–75 | 95–98 | RT, 12–24 h |

| UV-induced cyclization | 50–60 | 90–92 | UV light, 6 h |

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., morpholine protons at δ 3.5–4.0 ppm, oxadiazole C=O at ~165 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 274.0962 for C₁₃H₁₄N₃O₂⁺).

- HPLC-DAD: Use C18 columns with acetonitrile/water (70:30) to assess purity and detect impurities (<0.5%) .

How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

Methodological Answer:

- Stress Testing: Expose the compound to:

- Acidic/basic conditions (0.1M HCl/NaOH, 24 h).

- Oxidative stress (3% H₂O₂, 6 h).

- Thermal stress (40–80°C, 72 h).

- Analytical Monitoring: Quantify degradation products via HPLC-UV at 254 nm. Stability-indicating methods must separate parent compound from degradants (resolution >2.0) .

- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.

How can contradictions in reported biological activity data for oxadiazole-morpholine derivatives be resolved?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays: Use cell lines (e.g., HEK293 or HeLa) with consistent passage numbers and ATP-based viability assays .

- Purity Validation: Confirm compound purity (>95%) via LC-MS and elemental analysis. Impurities like unreacted precursors may skew results .

- Dose-Response Curves: Generate IC₅₀ values across 3–5 independent experiments to assess reproducibility.

What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

Advanced Research Question

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize binding poses with ΔG < -7 kcal/mol .

- QSAR Modeling: Apply partial least squares (PLS) regression to correlate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability (RMSD < 2.0 Å) .

How can enantiomeric purity of morpholine-containing analogs be ensured during synthesis?

Advanced Research Question

Methodological Answer:

- Chiral Resolving Agents: Use (R)- or (S)-mandelic acid to crystallize enantiomers .

- Chiral HPLC: Employ Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate enantiomers (Rs > 1.5) .

- Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra to simulated data .

What strategies validate the specificity of analytical methods for this compound in complex matrices?

Advanced Research Question

Methodological Answer:

- Forced Degradation: Demonstrate method specificity by resolving degradants (e.g., hydrolyzed oxadiazole) from the parent compound .

- Spike-and-Recovery: Add known concentrations to serum or tissue homogenates; recovery rates of 85–115% confirm robustness .

- Cross-Validation: Compare results across LC-MS, UV-Vis, and NMR to eliminate false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。